molecular formula C9H11N3O3S B6618136 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1267452-52-7

7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6618136
CAS RN: 1267452-52-7
M. Wt: 241.27 g/mol
InChI Key: LASYBTSFAWLLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (DMT) is an organic compound belonging to the benzothiadiazine family of compounds. It is an aromatic compound that is found in a variety of plants and fungi, and has been used in traditional medicine for centuries. DMT has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications.

Scientific Research Applications

7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications. For example, it has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been studied for its potential to treat a range of neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential to treat addiction and substance abuse.

Mechanism of Action

The exact mechanism of action of 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is not yet fully understood, however, it is believed to act on the serotonin and dopamine receptors in the brain. It is thought that this compound binds to these receptors, causing a variety of effects, including increased alertness and euphoria. Additionally, it is thought to interact with the endocannabinoid system, which is responsible for regulating a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been found to have a variety of neurological effects, including increased alertness and euphoria, as well as the potential to treat a range of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione in laboratory experiments include its availability and ease of synthesis. Additionally, it has a variety of potential applications in the scientific community, making it a useful tool for research. The limitations of using this compound in laboratory experiments include its potential toxicity, as well as its potential to interact with other compounds. Additionally, it is important to ensure that the reaction conditions are carefully controlled to ensure the desired product is obtained.

Future Directions

Future research on 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione could include further exploration of its potential therapeutic and medicinal applications. Additionally, further research could be conducted on its potential to interact with other compounds and its potential toxicity. Additionally, further research could be conducted on its potential to treat addiction and substance abuse. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential to interact with the endocannabinoid system. Finally, further research could be conducted on its potential to treat a range of neurological disorders, such as depression, anxiety, and schizophrenia.

Synthesis Methods

7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be synthesized in a laboratory setting through the reaction of dimethylamine with benzoyl chloride, which produces the desired product. This reaction requires the use of a solvent, such as methanol or acetonitrile, and is usually conducted at a temperature of around 100°C. The reaction is usually complete within an hour.

properties

IUPAC Name

7-(dimethylamino)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-12(2)6-3-4-7-8(5-6)16(14,15)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYBTSFAWLLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=O)NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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